5,7-Diacetoxyflavone chemical structure and properties
5,7-Diacetoxyflavone chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7-Diacetoxyflavone is a synthetic flavonoid derivative belonging to the flavone subclass. As a di-acetylated analog of chrysin (5,7-dihydroxyflavone), a naturally occurring flavonoid, it is a subject of interest in medicinal chemistry and pharmacological research. The acetylation of the hydroxyl groups at the 5 and 7 positions of the flavone backbone alters its physicochemical properties, such as lipophilicity and solubility, which can in turn influence its biological activity and pharmacokinetic profile. This technical guide provides a detailed overview of the chemical structure, properties, synthesis, and known biological activities of 5,7-Diacetoxyflavone, with a focus on experimental data and methodologies relevant to researchers in the field.
Chemical Structure and Properties
5,7-Diacetoxyflavone is structurally characterized by a C6-C3-C6 skeleton, with a phenyl group at the 2-position of the chromen-4-one (benzopyran-4-one) ring system. Two acetoxy groups are substituted at the 5 and 7 positions of the A-ring.
Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | (5-acetyloxy-4-oxo-2-phenylchromen-7-yl) acetate[1] |
| CAS Number | 6665-78-7[2] |
| Molecular Formula | C₁₉H₁₄O₆[2] |
| SMILES | CC(=O)OC1=CC2=C(C(=C1)OC(=O)C)C(=O)C=C(O2)C3=CC=CC=C3[2] |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 338.3 g/mol | [2] |
| Boiling Point | 518.9 ± 50.0 °C at 760 mmHg | [2] |
| Flash Point | 230.1 ± 30.2 °C | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [3] |
Synthesis of 5,7-Diacetoxyflavone
5,7-Diacetoxyflavone is typically synthesized from its natural precursor, chrysin (5,7-dihydroxyflavone), through an acetylation reaction.
Experimental Protocol: Acetylation of Chrysin
This protocol is based on general methods for the acetylation of flavonoids.
Materials:
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Chrysin (5,7-dihydroxyflavone)
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Acetic anhydride
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Pyridine
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Crushed ice
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Distilled water
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Ethyl acetate (for recrystallization)
Procedure:
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In a round-bottom flask, suspend chrysin in an excess of acetic anhydride.
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Add a catalytic amount of pyridine to the suspension.
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Heat the reaction mixture in a water bath for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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After the reaction is complete, cool the flask to room temperature.
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Carefully pour the reaction mixture over crushed ice with stirring to quench the excess acetic anhydride.
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The solid precipitate of 5,7-Diacetoxyflavone will form.
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Collect the solid by vacuum filtration and wash it thoroughly with cold distilled water.
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Dry the crude product under vacuum.
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For further purification, recrystallize the crude 5,7-Diacetoxyflavone from a suitable solvent, such as ethyl acetate.
Logical Workflow for Synthesis
Caption: Synthesis workflow of 5,7-Diacetoxyflavone from chrysin.
Spectral Data
Detailed experimental spectral data for 5,7-Diacetoxyflavone is not widely published. However, based on the known structure, the expected spectral characteristics can be predicted.
Expected ¹H NMR Spectral Data:
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Aromatic Protons: Signals in the range of 6.5-8.0 ppm corresponding to the protons on the A and B rings. The protons on the A-ring (at C6 and C8) would likely appear as doublets. The protons on the B-ring would show characteristic multiplets.
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H-3 Proton: A singlet around 6.5-7.0 ppm.
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Acetyl Protons: Two sharp singlets around 2.3-2.5 ppm, each integrating to 3H, corresponding to the two acetoxy groups.
Expected ¹³C NMR Spectral Data:
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Carbonyl Carbons: Signals for the C4 ketone and the two ester carbonyls would appear in the downfield region (160-180 ppm).
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Aromatic Carbons: A series of signals in the aromatic region (100-160 ppm).
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Methyl Carbons: Signals for the two acetyl methyl groups would be observed in the upfield region (around 20-25 ppm).
Expected IR Spectral Data:
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C=O Stretching (Ester): Strong absorption bands around 1760-1770 cm⁻¹.
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C=O Stretching (Ketone): A strong absorption band around 1640-1650 cm⁻¹.
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C-O Stretching (Ester): Absorption bands in the region of 1200-1300 cm⁻¹.
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Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region.
Expected UV-Vis Spectral Data: Flavones typically exhibit two major absorption bands in the UV-Vis spectrum.
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Band I: In the range of 300-380 nm, corresponding to the cinnamoyl system (B-ring and the C3-C4 bond).
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Band II: In the range of 240-280 nm, associated with the benzoyl system (A-ring).
Biological Activity and Signaling Pathways
While specific studies on the biological activities of 5,7-Diacetoxyflavone are limited, the activities of its parent compound, chrysin, and other related flavones provide insights into its potential pharmacological effects. Flavonoids, as a class, are known to possess anti-inflammatory, antioxidant, and anticancer properties.[2] The acetylation of hydroxyl groups can enhance the lipophilicity of the molecule, potentially leading to improved cell membrane permeability and bioavailability, which may alter its biological activity profile compared to the parent compound.
Potential Signaling Pathways Modulated by Flavonoids
The following diagram illustrates common signaling pathways that are often modulated by flavonoids and could be relevant for investigating the mechanism of action of 5,7-Diacetoxyflavone.
Caption: Potential signaling pathways modulated by flavonoids.
Experimental Protocols for Biological Assays
The following are general protocols for assays that can be used to evaluate the biological activity of 5,7-Diacetoxyflavone.
1. Cell Viability Assay (MTT Assay)
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Objective: To determine the cytotoxic effect of 5,7-Diacetoxyflavone on cancer cell lines.
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Methodology:
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Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
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Treat the cells with various concentrations of 5,7-Diacetoxyflavone (dissolved in DMSO and diluted in cell culture medium) for 24, 48, or 72 hours.
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Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Remove the medium and add DMSO to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate the percentage of cell viability relative to the vehicle-treated control cells.
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2. Anti-inflammatory Activity Assay (Nitric Oxide Production in Macrophages)
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Objective: To assess the anti-inflammatory potential of 5,7-Diacetoxyflavone by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
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Methodology:
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Culture RAW 264.7 macrophages in a 96-well plate.
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Pre-treat the cells with different concentrations of 5,7-Diacetoxyflavone for 1 hour.
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Stimulate the cells with LPS (1 µg/mL) for 24 hours.
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Collect the cell culture supernatant.
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Determine the nitrite concentration in the supernatant using the Griess reagent.
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Measure the absorbance at 540 nm.
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A decrease in nitrite concentration indicates an inhibitory effect on NO production.
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Experimental Workflow for Biological Assays
Caption: General workflow for in vitro biological evaluation.
Conclusion
5,7-Diacetoxyflavone is a readily synthesizable derivative of the natural flavonoid chrysin. While comprehensive experimental data on its physical, spectral, and biological properties are not yet abundant in publicly available literature, its chemical structure suggests it is a promising candidate for further investigation. The acetylation of the 5 and 7-hydroxyl groups is expected to increase its lipophilicity, which may enhance its cellular uptake and alter its pharmacological profile. Future research should focus on the detailed characterization of this compound and the exploration of its biological activities, particularly in the areas of cancer, inflammation, and other diseases where flavonoids have shown therapeutic potential. The experimental protocols and theoretical frameworks provided in this guide offer a foundation for researchers to design and conduct such studies.
